
4-Aminobenzoic (2-chlorobenzylidene)hydrazide
Overview
Description
4-Aminobenzoic (2-chlorobenzylidene)hydrazide is an organic compound with the molecular formula C14H12ClN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic (2-chlorobenzylidene)hydrazide typically involves the reaction of 4-aminobenzoic acid hydrazide with 2-chlorobenzaldehyde. This reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired hydrazone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Reactivity with Electrophiles
The hydrazide undergoes cyclization and substitution reactions:
a) Cyclization to Quinazolinones
Reaction :
4-Aminobenzoic (2-chlorobenzylidene)hydrazide + Glacial acetic acid → Quinazolinone derivatives
Conditions :
b) Formation of Metal Complexes
Example :
Zn²⁺ + this compound → Zn-Schiff base complex
Properties :
-
Enhanced thermal stability (decomposition >250°C)
a) Reaction with 2-Oxo-N-arylpropanehydrazonoyl Chlorides
Reaction :
this compound + Hydrazonoyl chloride → Triazole derivatives
Conditions :
b) Thiosemicarbazide Formation
Reaction :
this compound + Phenyl isothiocyanate → Thiosemicarbazide
Conditions :
Biological Activity Correlations
Scientific Research Applications
Antimicrobial Activity
4-ABAH exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of 4-aminobenzoic acid, including hydrazones and hydrazides, show effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibits significant susceptibility to 4-ABAH derivatives with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like vancomycin .
- Pseudomonas aeruginosa : The compound's derivatives have shown promising results against multidrug-resistant strains .
The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.
Anticancer Properties
Studies have highlighted the potential of 4-ABAH as an anticancer agent. Its derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably:
- Hydrazone Derivatives : Conversion of hydrazide to hydrazone significantly enhances anticancer activity, with some derivatives showing IC50 values indicating potent cytotoxicity against lung cancer cells (A549) and other tumor types .
These findings suggest that structural modifications can lead to improved efficacy in targeting cancer cells.
Neuroprotective Effects
Recent research has demonstrated that 4-ABAH can reduce infarct volume and neurological deficits in models of cerebral ischemia. Administering the compound at specific dosages improved survival rates in mice subjected to induced cerebral ischemia, indicating its potential as a neuroprotective agent .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various hydrazone derivatives derived from 4-aminobenzoic acid, researchers found that certain compounds exhibited MIC values as low as 2 µg/mL against resistant strains of Staphylococcus aureus. This study underscores the potential for developing new antibiotics based on the hydrazone structure derived from 4-ABAH .
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis of novel hydrazones from 4-ABAH and their evaluation against different cancer cell lines. The results indicated that some derivatives significantly reduced cell viability in A549 lung cancer cells by up to 64%, showcasing their potential as anticancer therapeutics .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-Aminobenzoic (2-chlorobenzylidene)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzoic (2-hydroxybenzylidene)hydrazide
- 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide
- 4-Aminobenzoic (2,4-dimethoxybenzylidene)hydrazide
- 4-Aminobenzoic (1-naphthylmethylene)hydrazide
Uniqueness
4-Aminobenzoic (2-chlorobenzylidene)hydrazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Biological Activity
4-Aminobenzoic (2-chlorobenzylidene)hydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from a variety of sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves the reaction of 4-aminobenzoic acid with 2-chlorobenzaldehyde in the presence of hydrazine hydrate. The process can be optimized using various methods, including ultrasonic waves, which have been shown to enhance yields compared to conventional techniques .
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard dilution methods.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
Bacillus subtilis | 25 |
The compound exhibited significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, where it outperformed some commonly used antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects on HeLa Cells
A study conducted on HeLa cervical cancer cells demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations.
- Mechanistic Insights : Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy .
Pharmacological Implications
The pharmacological profile of this compound indicates potential utility in treating infections and cancer. However, further studies are necessary to fully elucidate its mechanisms of action, optimal dosing regimens, and safety profiles.
Properties
IUPAC Name |
4-amino-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-13-4-2-1-3-11(13)9-17-18-14(19)10-5-7-12(16)8-6-10/h1-9H,16H2,(H,18,19)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSKWODTFLQDIF-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35559-01-4 | |
Record name | 4-AMINOBENZOIC (2-CHLOROBENZYLIDENE)HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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